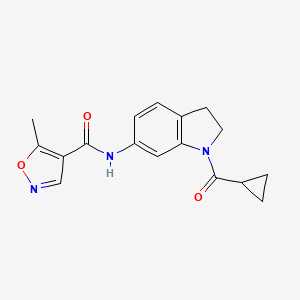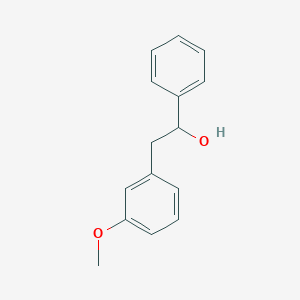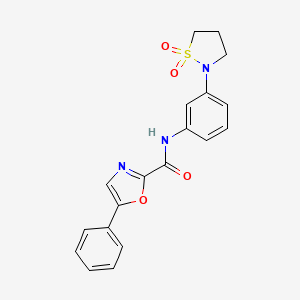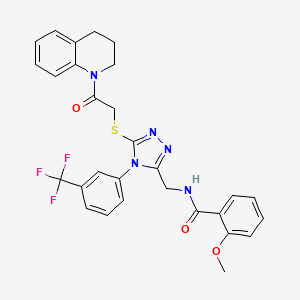
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide, commonly known as CpdA, is a synthetic compound that belongs to the indole-2-carboxamide family. It is a potent and selective agonist of the glucocorticoid receptor (GR) and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Immunopharmacological Applications
One study explored the disease-modifying activity of a related isoxazol derivative, highlighting its potential in treating adjuvant arthritis in rats. This compound demonstrated immunosuppressive properties similar to cyclophosphamide and could reduce inflammation, suggesting its utility in autoimmune diseases without specifying drug usage or side effects (Bartlett & Schleyerbach, 1985).
Anticancer Evaluation
Another study focused on the design, synthesis, and anticancer evaluation of novel pyrazole–indole hybrids. These compounds showed significant anticancer activity against various human cancer cell lines, with some derivatives demonstrating superior inhibition performance, indicating a promising direction for cancer treatment research without detailing drug-specific information (Hassan et al., 2021).
Photophysical Studies for Fluorescent Probes
Research into new fluorescent indole derivatives for potential use as fluorescent probes involved synthesizing several indole derivatives and evaluating their photophysical properties. These compounds were investigated for their fluorescence response to various anions, showcasing their potential applications in sensing and imaging technologies (Pereira et al., 2010).
Synthesis of Substituted Carbazoles
Another study detailed the efficient synthesis of substituted carbazoles and cyclopent[b]indoles from 1-methyl-3-(benzotriazol-1-ylmethyl)indole, highlighting the versatility of indole derivatives in synthesizing complex structures for potential therapeutic applications without discussing their pharmacological effects (Katritzky et al., 1996).
Antimicrobial and Anticancer Activity
Further research into N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety revealed significant anticancer and antimicrobial activities. This study underscores the chemical versatility and therapeutic potential of indole derivatives in addressing various diseases, avoiding details on drug-specific usage and side effects (Gokhale et al., 2017).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-14(9-18-23-10)16(21)19-13-5-4-11-6-7-20(15(11)8-13)17(22)12-2-3-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPUKUNQIKUSFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)







![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)

![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)
